1-(2,6-Dichlorophenyl)-6-hydroxyindolin-2-one
CAS No.:
Cat. No.: VC17890412
Molecular Formula: C14H9Cl2NO2
Molecular Weight: 294.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9Cl2NO2 |
|---|---|
| Molecular Weight | 294.1 g/mol |
| IUPAC Name | 1-(2,6-dichlorophenyl)-6-hydroxy-3H-indol-2-one |
| Standard InChI | InChI=1S/C14H9Cl2NO2/c15-10-2-1-3-11(16)14(10)17-12-7-9(18)5-4-8(12)6-13(17)19/h1-5,7,18H,6H2 |
| Standard InChI Key | QMVLCZBRUZGSPU-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=C(C=C2)O)N(C1=O)C3=C(C=CC=C3Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₄H₉Cl₂NO₂, with a molecular weight of 294.14 g/mol . Its IUPAC name is 1-(2,6-dichlorophenyl)-6-hydroxy-1,3-dihydro-2H-indol-2-one, reflecting the dichlorophenyl moiety at position 1 and the hydroxyl group at position 6 of the indolinone scaffold. The planar structure enables π-π stacking interactions, while the chlorine atoms and hydroxyl group contribute to its polarity and hydrogen-bonding capacity .
Synonyms and Registry Numbers
Synthesis and Optimization
Improved Methodologies
A patent-pending approach (CN105037241B) revolutionized synthesis by employing thionyl chloride (SOCl₂) as a coupling agent :
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Reaction Setup: Diclofenac is dissolved in an organic solvent (e.g., tetrahydrofuran) and treated with SOCl₂ at room temperature.
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Mechanism: SOCl₂ facilitates the cyclization of diclofenac’s carboxylic acid group into the indolinone core via nucleophilic acyl substitution.
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Yield: 90–95%, a significant improvement over EDC-based methods .
Advantages:
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Eliminates expensive carbodiimide reagents.
Physicochemical Properties
Key Physical Parameters
| Property | Value | Source |
|---|---|---|
| Density | 1.511 g/cm³ | |
| Boiling Point | 517.7°C at 760 mmHg | |
| Flash Point | 266.9°C | |
| LogP (Partition Coefficient) | 3.98 | |
| Polar Surface Area | 40.54 Ų |
The high LogP value indicates lipophilicity, suggesting favorable membrane permeability. The polar surface area aligns with moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Structural modifications could yield derivatives with improved COX-2 selectivity .
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Anticancer Agents: Dimerization or functionalization at C3/C5 positions may enhance cytotoxicity .
Material Science
Its aromaticity and halogen content make it a candidate for:
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Organic Semiconductors: Charge-transfer complexes with electron-deficient moieties.
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Ligands in Catalysis: Coordination with transition metals for cross-coupling reactions.
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